4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H11FN2O2S. It is a derivative of benzenesulfonamide, featuring a quinoline moiety and a fluorine atom at the 4th position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-DNA interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-quinolinyl)benzenesulfonamide
- 3-fluoro-4-methylphenylboronic acid
- 4-hydroxy-2-quinolones
Uniqueness
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a quinoline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H13FN2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3 |
InChI Key |
AILLVCLFEVUJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)F |
Origin of Product |
United States |
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